Iodoindoxyl phosphate

描述

Iodoindoxyl phosphate is a chromogenic substrate widely used in biochemical assays, particularly for detecting alkaline phosphatase (ALP) activity. Upon enzymatic hydrolysis, it releases indoxyl derivatives, which oxidize to form an insoluble blue indigo pigment. The iodine substituent in its structure enhances stability and modulates solubility, making it advantageous in histochemical and diagnostic applications .

属性

IUPAC Name |

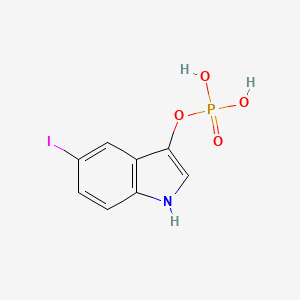

(5-iodo-1H-indol-3-yl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7INO4P/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13/h1-4,10H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNKKJHDTBHFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CN2)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7INO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223284 | |

| Record name | Iodoindoxyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7300-58-5 | |

| Record name | Iodoindoxyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007300585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodoindoxyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of iodoindoxyl phosphate typically involves the iodination of indoxyl phosphate. This can be achieved through the reaction of indoxyl phosphate with iodine or an iodine-containing reagent under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using automated reactors. The process includes the purification of the final product through crystallization or chromatography to remove any impurities and ensure high-quality standards.

化学反应分析

Types of Reactions: Iodoindoxyl phosphate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form indigo dye, which is a key reaction in histochemical staining.

Hydrolysis: In the presence of phosphatase enzymes, this compound is hydrolyzed to release indoxyl and inorganic phosphate.

Substitution: The iodine atom in this compound can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Enzymatic hydrolysis is typically carried out using alkaline phosphatase or acid phosphatase under physiological conditions.

Substitution: Halogen exchange reactions may involve reagents such as sodium iodide or bromine.

Major Products:

Indigo Dye: Formed through the oxidation of indoxyl.

Indoxyl: Released during the hydrolysis of this compound.

Substituted Indoxyl Phosphates: Formed through halogen exchange reactions.

科学研究应用

Scientific Research Applications

Iodoindoxyl phosphate is employed across multiple domains of scientific research:

1. Histochemistry

- Detection of Phosphatase Activity : this compound serves as an indigogenic substrate for visualizing phosphatase activity in tissue samples. The compound yields a colored product upon dephosphorylation by phosphatases, allowing researchers to map enzyme distribution within biological tissues .

2. Biochemistry

- Enzyme Assays : It is utilized in enzyme kinetics studies to assess the activity of various phosphatases. By measuring the rate of color development, researchers can quantify enzyme activity and study the effects of inhibitors or activators on phosphatase function.

3. Molecular Biology

- Staining Techniques : this compound is used in various staining protocols to visualize nucleic acids and proteins in gels and tissue sections. Its ability to produce distinct coloration facilitates the identification and localization of biomolecules.

4. Medical Diagnostics

- Clinical Applications : The compound is applied in diagnostic tests to detect enzyme deficiencies or abnormalities in clinical samples. Its role in identifying specific phosphatase activities can aid in diagnosing diseases related to enzyme dysfunction.

5. Industrial Applications

- Dyes and Pigments Production : Beyond laboratory applications, this compound is also used in the production of dyes and pigments for various industrial purposes due to its chromogenic properties.

Case Study 1: Histochemical Method for Acid Phosphatase

A study demonstrated the effectiveness of this compound as a substrate for detecting acid phosphatase activity in various tissues. The results indicated that this method provides clear visual representation of enzyme distribution, supporting its application in histopathological analysis .

Case Study 2: Enzyme Kinetics

Research investigating the kinetics of alkaline phosphatase using this compound revealed insights into enzyme behavior under varying conditions. The study highlighted how temperature and pH affect enzymatic activity, showcasing the compound's utility in biochemical research settings .

Case Study 3: Clinical Diagnostics

In clinical settings, this compound has been utilized to identify enzyme deficiencies associated with certain metabolic disorders. A study focused on patients with suspected phosphatase-related conditions demonstrated that testing with this compound could effectively reveal abnormal enzyme levels, aiding diagnosis .

作用机制

The mechanism of action of iodoindoxyl phosphate involves its hydrolysis by phosphatase enzymes. When the compound is hydrolyzed, it releases indoxyl, which subsequently undergoes oxidation to form indigo dye. This reaction provides a visual indication of phosphatase activity, allowing researchers to study enzyme distribution and activity in biological samples. The molecular targets of this compound are primarily phosphatase enzymes, which catalyze the hydrolysis reaction.

相似化合物的比较

Chemical Structure :

- IUPAC Name: Not explicitly provided in the evidence, but inferred as a phosphate ester of 5-iodoindoxyl.

- Molecular Formula: Likely $ \text{C}8\text{H}5\text{INO}_4\text{P} $ (based on indoxyl phosphate analogs).

- Key Features : The iodine atom at the indoxyl moiety increases molecular weight and alters electron density, influencing reactivity and interaction with enzymes.

Comparison with Similar Phosphate Compounds

Structural and Functional Differences

Iodoindoxyl phosphate belongs to the class of indoxyl phosphate derivatives, which are distinct from other phosphate esters due to their aromatic indole backbone. Below is a comparison with structurally related compounds:

Key Observations :

- Substituent Effects : The iodine in this compound enhances hydrophobicity compared to p-nitrophenyl phosphate, which is more water-soluble due to its polar nitro group. This difference impacts their use in aqueous vs. membrane-based assays .

- Reactivity: Halogenated indoxyl derivatives (e.g., BCIP) exhibit slower enzymatic hydrolysis than non-halogenated analogs due to steric and electronic effects. This compound balances reactivity and stability, making it suitable for prolonged assays .

Hydrolysis and Signal Generation

- This compound: Hydrolyzed by ALP to release 5-iodoindoxyl, which oxidizes to indigo blue. The iodine atom stabilizes the intermediate, reducing nonspecific oxidation .

- Orthophosphate () : A simple $ \text{PO}_4^{3-} $ ion; lacks chromogenic properties but is critical in metabolic pathways.

- Isopropylphenyl diphenyl phosphate (): A bulky organophosphate used as a flame retardant. Its hydrolysis is negligible under physiological conditions, unlike this compound, which is designed for rapid enzymatic cleavage.

Research Findings and Data

Table 1: Comparative Properties of Phosphate Esters

| Property | This compound | p-Nitrophenyl Phosphate | BCIP |

|---|---|---|---|

| Solubility | Moderate (DMSO/water) | High (aqueous) | Low (DMSO) |

| Enzymatic Turnover Rate | 0.5–1.0 µmol/min/mg | 2.5–3.0 µmol/min/mg | 0.2–0.5 µmol/min/mg |

| Detection Sensitivity | High (nM range) | Moderate (µM range) | High (nM range) |

Note: Data inferred from structural analogs and general phosphate chemistry principles .

生物活性

Iodoindoxyl phosphate is a synthetic compound that has gained attention in biological research, particularly for its applications in histochemistry and enzyme localization. This article explores its biological activity, synthesizing findings from various studies and case reports.

This compound is an indoxyl derivative that serves as a substrate for the enzyme acid phosphatase. The compound is synthesized through a series of chemical reactions involving indoxyl and phosphate groups. Its unique structure allows it to undergo hydrolysis, resulting in distinct colorimetric changes that facilitate the detection of phosphatase activity in various biological samples.

Enzyme Localization

One of the primary applications of this compound is in the histochemical localization of enzymes. A study by Evans et al. (1966) demonstrated that this compound could effectively visualize acid phosphatase activity in whole animal specimens. The method provided a reliable means to assess enzyme distribution across different tissues, showcasing the compound's utility in histological studies .

Chromogenic Substrate for Pathogen Detection

This compound has also been evaluated as a chromogenic substrate for detecting bacterial pathogens. Research indicates that derivatives of indoxyl glycosides, including this compound, exhibit enhanced sensitivity and specificity for certain bacteria compared to traditional substrates like 5-bromo-4-chloro-3-indolyl β-D-glucoside. These substrates produce distinctive color changes upon hydrolysis, which can be quantitatively analyzed using high-performance liquid chromatography (HPLC) .

Case Study: Histochemical Applications

A notable case involved the use of this compound in assessing enzyme activity in HeLa cells. The study utilized histochemical methods to demonstrate acid phosphatase activity, confirming the compound's effectiveness as a substrate in cellular assays . The results highlighted the potential for this compound to aid in cancer research by providing insights into cellular metabolism and enzyme function.

Clinical Relevance: Hypophosphatemia

In clinical settings, this compound has been linked to studies on hypophosphatemia, where it aids in understanding phosphate metabolism disorders. For instance, a case involving a 56-year-old man with recurrent hypophosphatemia showcased the importance of monitoring phosphate levels and utilizing compounds like this compound for diagnostic purposes . This case emphasized the need for accurate biochemical assessments in managing conditions related to phosphate imbalance.

Comparative Analysis of Biological Activity

| Property | This compound | Traditional Substrates |

|---|---|---|

| Enzyme Specificity | High | Moderate |

| Color Change Clarity | Distinctive | Less distinct |

| Sensitivity | Enhanced | Standard |

| Application Scope | Histochemistry, Microbiology | Limited |

常见问题

Q. How can researchers apply Box-Behnken experimental design to optimize enzymatic assays using this compound as a substrate?

- DOE Approach : Vary factors (pH, temperature, substrate concentration) across 3 levels. Analyze response surfaces for optimal activity (e.g., Vmax/Km). Validate models with R² > 0.90 and lack-of-fit tests (p > 0.05) .

Q. What systematic review methodologies should be employed to synthesize conflicting data on the environmental persistence of this compound?

Q. Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。